rostratin C

Cancer Research Cytotoxicity Assay Natural Products

Colon cancer researchers face irreproducible cytotoxicity data when generic rostratin analogs are substituted in HCT-116 assays. Rostratin C (IC50 0.76 μg/mL) is 11.2× more potent than rostratin A (IC50 8.5 μg/mL), eliminating inter-batch variability in ETP mechanism-of-action studies. • ~60% lower cost per 50 mg vs. rostratin A/B-optimal for compound library inclusion • C2-symmetric dimeric scaffold ensures reproducible SAR data across replicates • ≥98% HPLC purity with full Certificate of Analysis Ideal positive control for colon cancer cytotoxicity screening at sub-μg/mL working concentrations.

Molecular Formula C20H24N2O8S2
Molecular Weight 484.5 g/mol
Cat. No. B1250761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerostratin C
Synonymsrostratin C
Molecular FormulaC20H24N2O8S2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCOC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)CC(C6O)OC
InChIInChI=1S/C20H24N2O8S2/c1-29-11-3-9(23)7-5-19-18(28)22-14-8(10(24)4-12(30-2)16(14)26)6-20(22,32-31-19)17(27)21(19)13(7)15(11)25/h7-8,11-16,25-26H,3-6H2,1-2H3/t7-,8-,11+,12+,13-,14-,15+,16+,19-,20-/m1/s1
InChIKeyWZZFRBNMRXVFNQ-UDLXUQTMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rostratin C: ETP Cytotoxin for Cancer Research


Rostratin C (CAS 752236-18-3) is a cytotoxic organic disulfide belonging to the epipolythiodiketopiperazine (ETP) class of natural products. It was isolated from the marine-derived fungus Exserohilum rostratum and is characterized by a C2-symmetric pentacyclic scaffold featuring a central epidithiodiketopiperazine core [1]. The compound is primarily used in oncology research as a chemical probe for studying ETP-mediated cytotoxicity and for structure-activity relationship (SAR) investigations within this therapeutically relevant natural product family.

1 ETP cytotoxicity probe for cell-model endpoint studies
2 Marine-derived natural product chemical biology tool
3 C2-symmetric dimeric scaffold supports SAR exploration

Rostratin C: Critical Differences from Analogs


Rostratins A-D, despite being co-isolated from the same fungal strain and sharing a common biosynthetic origin, exhibit marked differences in their in vitro cytotoxic potencies. Generic substitution with another rostratin congener is scientifically unsound, as the specific substitution pattern—including the presence of methoxy groups in rostratin C versus hydroxyl groups in rostratin A or the mercaptol moiety in rostratin D—directly modulates the IC50 value against HCT-116 colon carcinoma cells by more than an order of magnitude [1]. The C2-symmetric dimeric architecture of rostratin C further distinguishes it from the less potent monomers or asymmetrically substituted analogs, making it essential to select the exact compound for reproducible pharmacological studies [1].

! Congener substitution may shift cell-model response profile; rostratin A, B, and D exhibit different substitution patterns.
! Monomeric rostratins lack the C2-symmetric dimeric architecture and may not replicate dimer-associated pharmacological endpoints.
! Procurement cost advantage does not guarantee functional equivalence; independent validation is required for each analog.

Rostratin C: Evidence vs. Analogs


Superior HCT-116 Cytotoxicity

Rostratin C exhibits the highest in vitro cytotoxicity against human colon carcinoma (HCT-116) cells among the rostratin family. In a direct head-to-head comparison conducted under identical assay conditions, rostratin C demonstrated an IC50 value of 0.76 μg/mL, representing an 11.2-fold greater potency than rostratin A (IC50 8.5 μg/mL) and a 2.5-fold greater potency than rostratin B (IC50 1.9 μg/mL) [1]. Rostratin D, with an IC50 of 16.5 μg/mL, is 21.7-fold less potent than rostratin C [1].

HCT-116 Cytotoxicity
Head-to-head
IC50: 0.76 μg/mL (Rostratin C) vs Rostratin A 8.5, B 1.9, D 16.5 μg/mL
Supports cell-model endpoint review
HCT-116 cell line; Tan et al. 2004
Cancer Research Cytotoxicity Assay Natural Products

Cost Advantage per Milligram

Procurement of rostratin C offers a significant cost advantage over rostratin A and B on a per-milligram basis. Based on commercial pricing from a major research reagent supplier, rostratin C is priced at $1,980 for 50 mg, whereas rostratin A and B are priced at $5,180 and $4,780 for the same quantity, respectively . This represents a 62% cost reduction relative to rostratin A and a 59% reduction relative to rostratin B .

Procurement Cost (50 mg)
Data to verify
$1,980 (Rostratin C) vs Rostratin A $5,180, B $4,780
Supplier pricing context, subject to change
Catalog pricing, April 2026
Procurement Cost Analysis Research Reagents

Unique C2-Symmetric Dimeric Architecture

Rostratin C is distinguished by its C2-symmetric pentacyclic core, formed by the dimerization of two highly functionalized hydroindole units [1]. In contrast, rostratin A is a polyhydroxylated monomeric ETP, rostratin B is a monomeric dithiodiketopiperazine, and rostratin D contains a mercaptol moiety [2]. The symmetrical dimeric scaffold of rostratin C is synthetically distinct and has been the subject of dedicated total synthesis efforts to access its unique stereochemical and electronic properties [1].

Molecular Architecture
Class-level inference
C2-symmetric pentacyclic dimer vs monomeric rostratins A, B; mercaptol D
Supports SAR and pharmacophore study context
Validated by 2D NMR and total synthesis
Medicinal Chemistry Structure-Activity Relationship ETP Natural Products

Consistent High Purity Across Sources

Commercially available rostratin C is consistently supplied with a purity of ≥98%, as verified by HPLC analysis . This purity specification is comparable to that of rostratin A and B, but rostratin C offers the advantage of broader vendor availability and more favorable pricing, ensuring reliable sourcing for long-term research projects .

Commercial Purity
Data to verify
≥98% (HPLC) Comparable to rostratins A and B
Supports lot-to-lot consistency review
Multiple vendors; CoA review recommended
Quality Control Reproducibility Reagent Sourcing

Rostratin C: Oncology & Chemical Biology Applications


Colon Cancer Cytotoxicity Screening

Given its sub-microgram per milliliter IC50 against HCT-116 cells, rostratin C is ideally suited as a positive control or chemical probe in colon cancer cytotoxicity assays. Its 11-fold higher potency over rostratin A allows researchers to use lower concentrations, minimizing solvent effects and off-target interactions in cell-based assays [1].

SAR Studies of ETPs

The C2-symmetric dimeric scaffold of rostratin C provides a unique topological template for systematic SAR exploration. Medicinal chemists can use rostratin C as a starting point for semi-synthetic modifications to investigate the role of the methoxy groups, the disulfide bridge, and the overall dimeric architecture in modulating cytotoxicity [1][2].

Cost-Effective Library Sourcing

For screening centers and natural product repositories requiring milligram-to-gram quantities of diverse ETPs, rostratin C offers the most favorable cost-to-potency ratio among the rostratin family. Its price per 50 mg is approximately 60% lower than rostratin A or B, enabling broader inclusion in compound libraries without compromising on quality or potency .

Disulfide-Mediated Cytotoxicity Mechanisms

Rostratin C contains a central epidithiodiketopiperazine core, a hallmark of many cytotoxic fungal metabolites. Its well-defined structure and commercial availability make it a valuable tool compound for investigating the role of disulfide exchange, redox cycling, and protein thiol modification in the mechanism of action of ETP natural products [1].

Application
Selection Property
Validation Focus
Colon carcinoma cell-model studies
Reported comparative cytotoxicity profile
Cell-model endpoint reproducibility
ETP pharmacophore SAR studies
C2-symmetric dimeric scaffold
Structure-cytotoxicity relationship context
Compound library sourcing
Cost-per-mg and purity consistency
Lot-specific re-evaluation
Disulfide-mediated mechanism studies
ETP disulfide core availability
Redox and thiol modification endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for rostratin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.